molecular formula C16H12BrN3O B3831842 N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide

N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide

Cat. No. B3831842
M. Wt: 342.19 g/mol
InChI Key: NHKQLVDLNXMTLU-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzylidene)-1H-indole-7-carbohydrazide, also known as BBIC, is a chemical compound that has been studied for its potential use in scientific research. BBIC is a derivative of indole, which is a heterocyclic organic compound that is commonly found in many natural products and synthetic compounds. BBIC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. This compound has also been shown to inhibit cell proliferation, which is important for the treatment of cancer. Additionally, this compound has been shown to reduce inflammation, which is important for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential use in various scientific research applications. This compound has also been shown to have low toxicity, which is important for the safety of lab personnel. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide. One direction is to investigate the potential use of this compound in the treatment of cancer, particularly in combination with other anti-cancer agents. Another direction is to investigate the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, future research could focus on the development of more stable and soluble derivatives of this compound, as well as the investigation of its mechanism of action and biochemical and physiological effects in more detail.

Scientific Research Applications

N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been investigated for its potential use as an antimicrobial agent, as it has been shown to have activity against various bacteria and fungi.

properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-6-4-11(5-7-13)10-19-20-16(21)14-3-1-2-12-8-9-18-15(12)14/h1-10,18H,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKQLVDLNXMTLU-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)Br)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC=C(C=C3)Br)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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